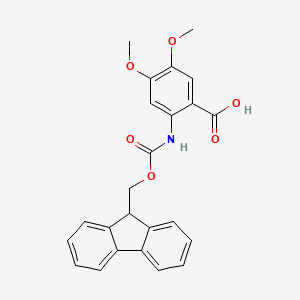

5-(benzyloxy)-3-iodo-1H-indazole

Übersicht

Beschreibung

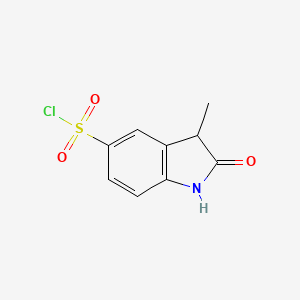

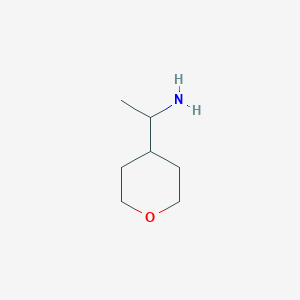

“5-(benzyloxy)-3-iodo-1H-indazole” is a chemical compound that belongs to the class of indazoles. Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a benzene ring fused to a pyrazole ring . The “5-(benzyloxy)” part indicates a benzyloxy group attached to the 5th position of the indazole ring, and the “3-iodo” part indicates an iodine atom attached to the 3rd position .

Molecular Structure Analysis

The molecular structure of “5-(benzyloxy)-3-iodo-1H-indazole” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, FT-IR, UV-Vis, and XRD are often used to elucidate the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “5-(benzyloxy)-3-iodo-1H-indazole” would depend on its reactivity and the conditions under which the reactions are carried out. For instance, boronic esters, which are similar to benzyloxy compounds, can undergo various transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(benzyloxy)-3-iodo-1H-indazole” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methodologies : The synthesis of indazole derivatives like 5-(benzyloxy)-3-iodo-1H-indazole often involves multiple steps, including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis. These processes utilize starting materials like 2-methyl-3-nitrophenol, and the procedures are characterized by high yields and straightforward handling (Tang Yan-feng, 2012).

Chemical Modifications : Indazole derivatives undergo directed lithiation, allowing for the introduction of various substituents such as carbon, halogen, sulfur, silicon, and tin. This enables the generation of a wide range of structurally diverse compounds, useful for various applications in chemistry and pharmacology (P. Uhlmann et al., 1997).

Applications in Medicinal Chemistry

Antimicrobial Activity : Certain indazole derivatives have been studied for their antimicrobial properties. They exhibit broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, showing potential as scaffolds for new drug development (T. Ertan-Bolelli et al., 2016).

Drug Discovery : Indazoles, including variants of 5-(benzyloxy)-3-iodo-1H-indazole, are increasingly important in drug discovery. They serve as isosteres for structures like indoles and benzimidazoles, interacting with various biological targets. Their synthesis, especially regioselective formation, is crucial for their application in medicinal chemistry (N. Halland et al., 2009).

Photophysical and Material Science Applications

- Organic Light Emitting Diodes (OLEDs) : Some indazole derivatives exhibit properties suitable for OLED applications. Their high fluorescence quantum yields and good thermal stability make them potential candidates for use as deep-blue emitters in OLED technology (Yajuan Zhang et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-iodo-5-phenylmethoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKMIHDCBIUHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-3-iodo-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)

![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)

![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)

![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)